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molecular formula C7H7Cl2N3O B8479795 3,6-Dichloro-pyridazine-4-carboxylic acid dimethylamide

3,6-Dichloro-pyridazine-4-carboxylic acid dimethylamide

Cat. No. B8479795
M. Wt: 220.05 g/mol
InChI Key: NJKZUXXYIAZQCM-UHFFFAOYSA-N
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Patent
US07709645B2

Procedure details

3,6-Dichloro-pyridazine-4-carboxylic acid (500 mg, 2.59 mmol) was dissolved in dichloromethane (2 mL), treated with di-iso-propylamine (454 μL, 2.59 mmol) and cooled in an ice water bath. Pivaloyl chloride (318 μL, 2.59 mmol) was added and the mixture was stirred for 25 minutes. 2 M dimethylamine (2.59 mL, 5.18 mmol) was added and the reaction was stirred 15 h. The mixture was washed with saturated ammonium chloride (1×), saturated sodium bicarbonate (1×), and dried over sodium sulfate to afford 3,6-dichloro-pyridazine-4-carboxylic acid dimethylamide (353 mg, 62.2%). MS: m/z 220 (M+H+).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
454 μL
Type
reactant
Reaction Step Two
Quantity
318 μL
Type
reactant
Reaction Step Three
Quantity
2.59 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:11])=[CH:6][C:7]=1[C:8](O)=[O:9].[CH:12]([NH:15][CH:16](C)C)(C)C.C(Cl)(=O)C(C)(C)C.CNC>ClCCl>[CH3:12][N:15]([CH3:16])[C:8]([C:7]1[CH:6]=[C:5]([Cl:11])[N:4]=[N:3][C:2]=1[Cl:1])=[O:9]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1N=NC(=CC1C(=O)O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
454 μL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
318 μL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Four
Name
Quantity
2.59 mL
Type
reactant
Smiles
CNC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice water bath
STIRRING
Type
STIRRING
Details
the reaction was stirred 15 h
Duration
15 h
WASH
Type
WASH
Details
The mixture was washed with saturated ammonium chloride (1×), saturated sodium bicarbonate (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
CN(C(=O)C1=C(N=NC(=C1)Cl)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 353 mg
YIELD: PERCENTYIELD 62.2%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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